![molecular formula C15H19FN2O5S B12314735 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid es un compuesto orgánico complejo que se caracteriza por sus características estructurales únicas. Contiene un anillo de piperidina sustituido con un grupo 4-fluorobenzenesulfonilo y un grupo formamido unido a una parte de ácido propanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid normalmente implica múltiples pasos. Un enfoque común comienza con la preparación del anillo de piperidina, seguido de la introducción del grupo 4-fluorobenzenesulfonilo. Luego se agrega el grupo formamido y, finalmente, se une la parte de ácido propanoico. Cada paso requiere condiciones de reacción específicas, como el uso de solventes, catalizadores y control de temperatura apropiados para garantizar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar una síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, lo que lleva a una calidad de producto constante. Además, el uso de sistemas automatizados puede mejorar la eficiencia y reducir el riesgo de errores humanos.
Análisis De Reacciones Químicas
Tipos de reacciones
(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional con otro, típicamente utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Sustitución nucleofílica utilizando hidróxido de sodio en solución acuosa.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que implican inhibición enzimática o unión a receptores.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos que se dirigen a vías específicas.
Industria: El compuesto se puede utilizar en la producción de productos químicos especiales o materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- (2S)-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid
- (2S)-2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid
- (2S)-2-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid
Singularidad
Lo que diferencia a (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid de compuestos similares es la presencia del átomo de flúor en el grupo bencenosulfonilo. Este átomo de flúor puede influir significativamente en la reactividad, estabilidad y actividad biológica del compuesto, convirtiéndolo en una molécula valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H19FN2O5S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-3-2-8-18(9-11)24(22,23)13-6-4-12(16)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19)(H,20,21) |
Clave InChI |
AFRGIWICJULDKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

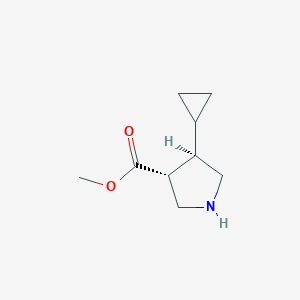
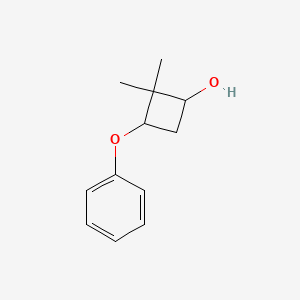
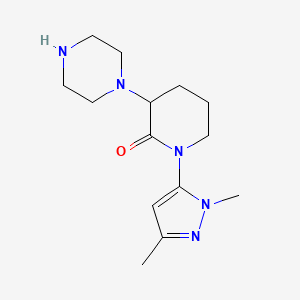
![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
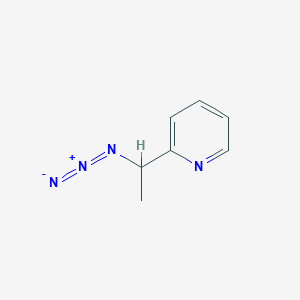
![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)
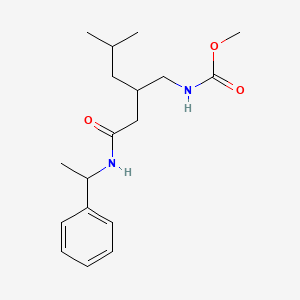
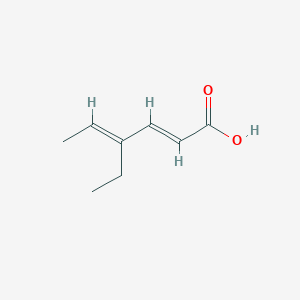

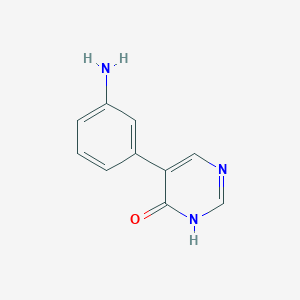
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
